

JP1302 dihydrochloride target selectivity and binding affinity

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Compound of Interest

Compound Name: *JP1302 dihydrochloride*

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An In-Depth Technical Guide to the Target Selectivity and Binding Affinity of **JP1302 Dihydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Abstract

JP1302 dihydrochloride is a potent and highly selective antagonist of the alpha-2C adrenergic receptor (α 2C-adrenoceptor).^{[1][2][3][4][5][6][7][8][9]} This high degree of selectivity, particularly over the α 2A and α 2B subtypes, establishes JP1302 as a critical pharmacological tool for investigating the specific physiological and pathological roles of the α 2C-adrenoceptor.^{[3][10]} Its demonstrated antidepressant and antipsychotic-like effects in preclinical models highlight its therapeutic potential for neuropsychiatric disorders.^{[2][3][11][12][13]} This document provides a comprehensive overview of the binding affinity and target selectivity of JP1302, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Target Profile and Binding Affinity

JP1302 dihydrochloride is characterized by its high-affinity binding to the human α 2C-adrenoceptor. Quantitative analysis reveals a dissociation constant for the antagonist (K_b) of 16 nM and a binding affinity (K_i) of 28 nM for the human α 2C-receptor.^{[1][2][3][4][7][8][11][14][15][16]}

Table 1: Binding Affinity and Antagonist Potency of JP1302 at the Human α 2C-Adrenoceptor

Parameter	Value (nM)	Description
Ki	28	Inhibitor Constant: Represents the binding affinity of JP1302 to the α 2C-adrenoceptor.
Kb	16	Antagonist Dissociation Constant: Represents the concentration of JP1302 required to occupy 50% of the α 2C-receptors in the absence of an agonist.

Data sourced from multiple references.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[7\]](#)[\[11\]](#)[\[13\]](#)

Target Selectivity Profile

The utility of JP1302 as a research tool and potential therapeutic agent is underscored by its remarkable selectivity for the α 2C-adrenoceptor subtype over other α 2-adrenoceptor subtypes. It demonstrates an approximately 100-fold higher affinity for the α 2C subtype compared to the α 2A and α 2B subtypes.[\[3\]](#)[\[10\]](#) This selectivity is crucial for dissecting the specific functions of the α 2C-receptor, which have been implicated in various central nervous system processes.

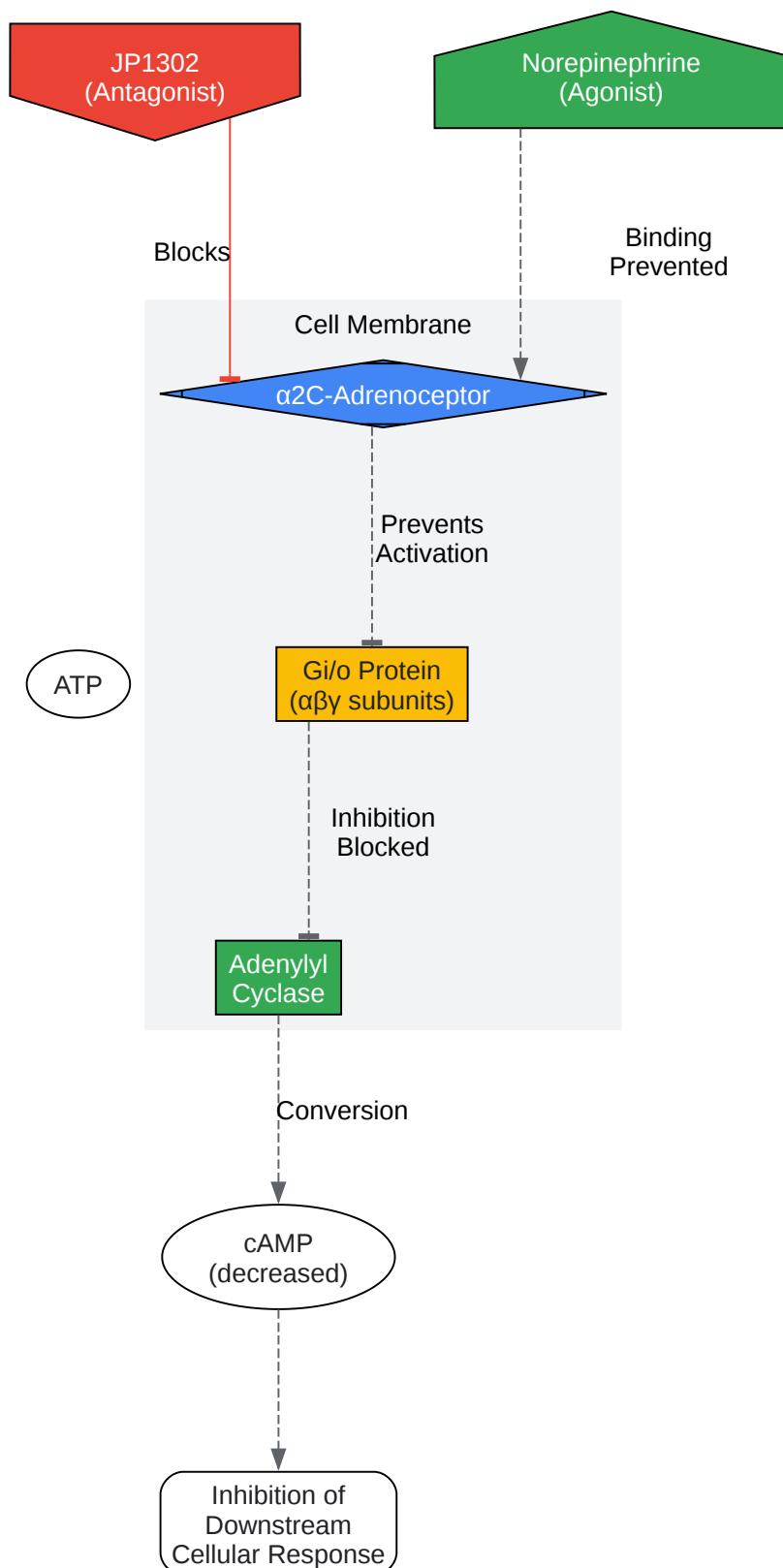
Table 2: Selectivity Profile of JP1302 Across Human α 2-Adrenoceptor Subtypes

Target Receptor Subtype	Parameter	Value (nM)	Selectivity Fold (vs. α 2C)
Human α 2C-Adrenoceptor	K _b	16	-
Human α 2A-Adrenoceptor	K _b	1,500	~94-fold
Human α 2B-Adrenoceptor	K _b	2,200	~138-fold
Human α 2C-Adrenoceptor	K _i	28	-
Human α 2A-Adrenoceptor	K _i	3,150	~113-fold
Human α 2B-Adrenoceptor	K _i	1,470	~53-fold
Rodent α 2D-Adrenoceptor*	K _i	1,700	~61-fold

*The α 2D-adrenoceptor is the rodent ortholog of the human α 2C-adrenoceptor. Data sourced from multiple references.[\[13\]](#)[\[16\]](#)

Signaling Pathway

The α 2C-adrenoceptor, like other α 2 subtypes, is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[\[17\]](#) As an antagonist, JP1302 blocks the binding of endogenous agonists like norepinephrine and epinephrine to the α 2C-receptor. This action prevents the activation of the associated Gi/o protein, thereby inhibiting the downstream signaling cascade which includes the suppression of adenylyl cyclase activity and the subsequent reduction of intracellular cyclic AMP (cAMP) levels.

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Caption: JP1302 antagonism of the α 2C-adrenoceptor signaling pathway.

Experimental Protocols

The binding affinity (K_i) and antagonist functional potency (K_b) of JP1302 were determined using standard *in vitro* pharmacological assays.[\[13\]](#)

Radioligand Binding Assay (for K_i Determination)

This assay quantifies the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the receptor.

Objective: To determine the inhibitor constant (K_i) of JP1302 for the $\alpha 2C$ -adrenoceptor.

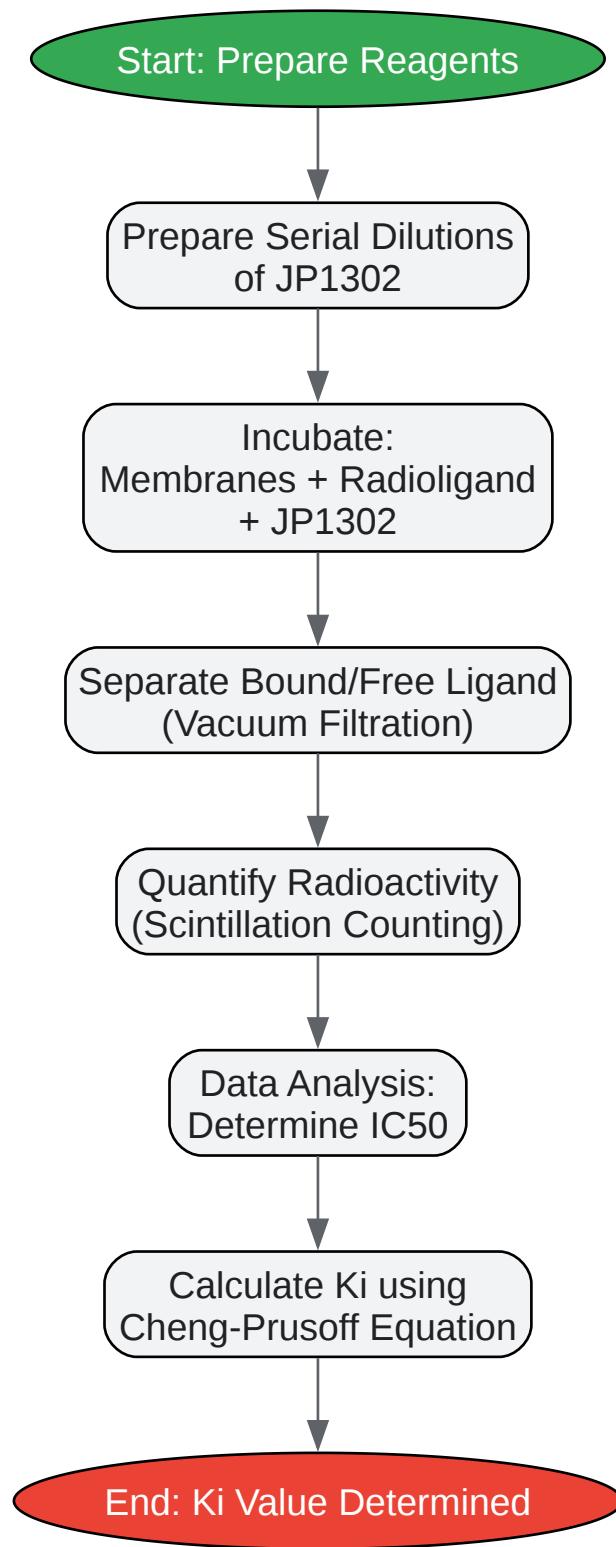
Materials:

- Cell membranes prepared from a cell line stably expressing the human $\alpha 2C$ -adrenoceptor.
- Radioligand (e.g., [3H]-Rauwolscine), a non-subtype-selective $\alpha 2$ -antagonist.
- **JP1302 dihydrochloride** (test compound).
- Non-specific binding control (e.g., a high concentration of an unlabeled ligand like phentolamine).
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Glass fiber filters and a cell harvester.
- Scintillation counter and scintillation fluid.

Protocol:

- Preparation: Serially dilute JP1302 to obtain a range of concentrations.
- Incubation: In assay tubes, combine the cell membranes, the radioligand at a fixed concentration (typically near its K_d value), and either buffer, a concentration of JP1302, or the non-specific binding control.
- Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

- Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.
- Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
- Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each JP1302 concentration by subtracting the non-specific binding from the total binding.
 - Plot the percentage of specific binding against the logarithm of the JP1302 concentration.
 - Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of JP1302 that displaces 50% of the radioligand).
 - Calculate the Ki value using the Cheng-Prusoff equation: $Ki = IC50 / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.



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Caption: Workflow for a competitive radioligand binding assay.

Functional Antagonism Assay (for Kb Determination)

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. For Gi-coupled receptors, this often involves measuring changes in cAMP levels.

Objective: To determine the functional antagonist dissociation constant (K_b) of JP1302.

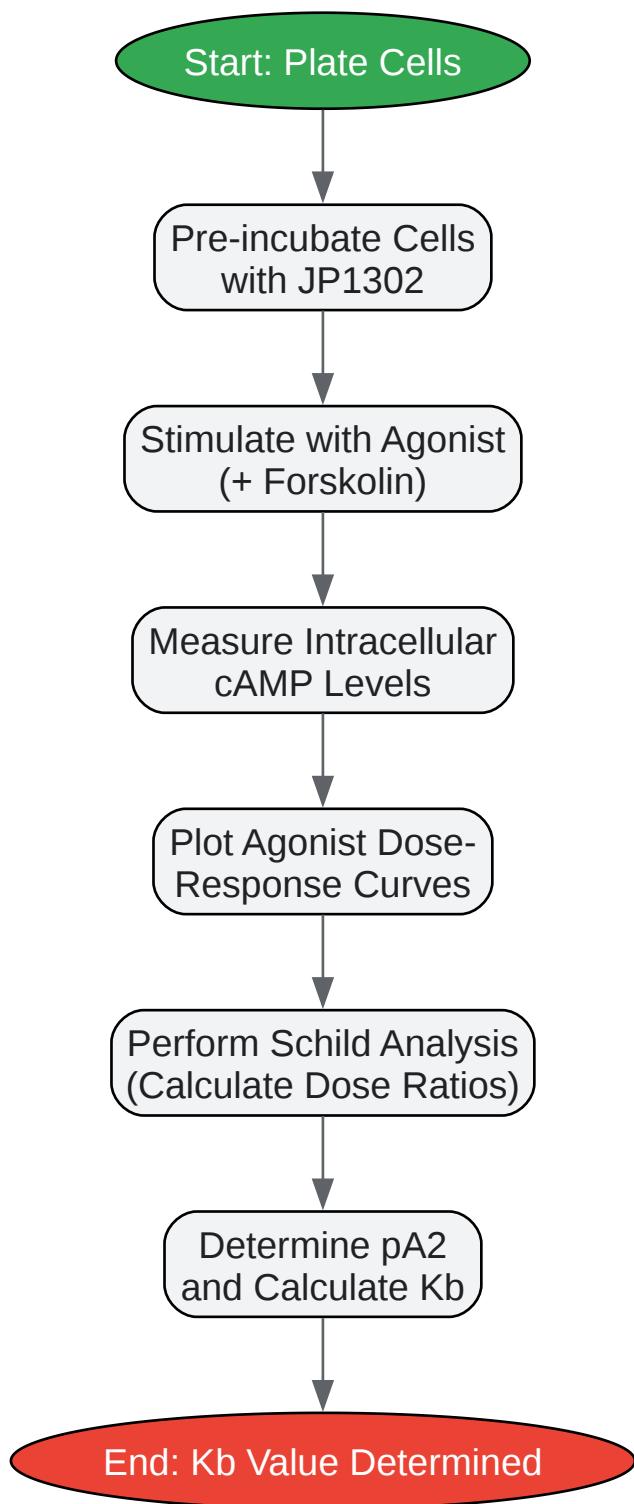
Materials:

- Whole cells stably expressing the human α 2C-adrenoceptor.
- An α 2-adrenoceptor agonist (e.g., UK 14,304).
- **JP1302 dihydrochloride** (test antagonist).
- Forskolin (an adenylyl cyclase activator, used to stimulate a measurable baseline of cAMP).
- A commercial cAMP detection kit (e.g., HTRF, ELISA, or luciferase biosensor).[\[18\]](#)

Protocol:

- Cell Culture: Plate the cells in a suitable microplate format and grow to the desired confluence.
- Pre-incubation: Pre-incubate the cells with increasing concentrations of JP1302 for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
- Agonist Stimulation: Add a range of concentrations of the agonist (creating a full dose-response curve) to the wells, in the presence of forskolin and the fixed concentrations of JP1302.
- Incubation: Incubate for a defined time (e.g., 30 minutes) at 37°C to allow for the agonist-induced inhibition of cAMP production.
- Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis:

- Plot the agonist dose-response curves (cAMP level vs. log[Agonist]) for each concentration of JP1302.
- Observe the rightward shift in the agonist's EC50 value caused by the competitive antagonism of JP1302.
- Calculate the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
- Perform a Schild regression by plotting log(DR - 1) versus the logarithm of the molar concentration of JP1302.
- The x-intercept of the Schild plot provides the pA2 value. The Kb is calculated as $K_b = 10^{(-pA2)}$. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.



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Caption: Workflow for a functional antagonism (Schild analysis) assay.

Conclusion

JP1302 dihydrochloride is a highly valuable pharmacological agent characterized by its potent and selective antagonism of the α 2C-adrenoceptor. With a binding affinity (Ki) of 28 nM and functional potency (Kb) of 16 nM, combined with a ~100-fold selectivity over other α 2 subtypes, it serves as an indispensable tool for elucidating the distinct roles of the α 2C-receptor in health and disease. The detailed protocols and pathway information provided herein offer a technical foundation for researchers utilizing JP1302 to explore novel therapeutic strategies for neuropsychiatric and other disorders.

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